2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline
Description
2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline is a quinazoline derivative characterized by a sulfonamide-linked 2-naphthyl group at position 5, an amino group at position 2, and a hydroxyl group at position 2. Quinazolines are heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its versatility in interacting with biological targets, including kinases, receptors, and enzymes .
Properties
CAS No. |
50828-21-2 |
|---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-amino-5-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O3S/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
UVCMKAZCJGOHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=O)NC(=N4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one typically involves the condensation of naphthyl-substituted cyclohexenones with guanidine in the presence of sodium ethoxide (NaOEt) . This reaction proceeds under mild conditions and yields the desired quinazoline derivative with high efficiency. The reaction can be summarized as follows:
Condensation Reaction: Naphthyl-substituted cyclohexenones react with guanidine in the presence of NaOEt.
Cyclization: The intermediate formed undergoes cyclization to yield the quinazoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Structural Analogues and Their Key Differences
Below is a comparative analysis of 2-amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline with other quinazoline derivatives discussed in the literature:
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound is electron-withdrawing, which may stabilize interactions with positively charged residues in enzyme active sites. In contrast, the sulfanyl group in ’s compound is electron-donating, favoring hydrophobic interactions .
- Naphthyl Positioning: The 2-naphthylsulfonyl group at C5 (target compound) vs.
Biological Activity
2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| CAS Number | [B12909763] |
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | 2-amino-4-hydroxy-5-(naphthalen-2-ylsulfonyl)quinazoline |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells. The compound has been tested against several cancer cell lines, demonstrating potential cytotoxic effects.
- Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.
The mechanism by which this compound exerts its effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase (COX) enzymes.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, potentially through the activation of intrinsic and extrinsic apoptotic pathways.
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
A comparative analysis of the biological activities of quinazoline derivatives highlights the unique efficacy of this compound:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| Quinazoline derivative A | 30 | Anticancer |
| Quinazoline derivative B | 25 | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
